4-((1,2,3,4-Tetrahydro-1,4-epiminonaphthalen-9-yl)sulfonyl)morpholine
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Description
4-((1,2,3,4-Tetrahydro-1,4-epiminonaphthalen-9-yl)sulfonyl)morpholine is a useful research compound. Its molecular formula is C14H18N2O3S and its molecular weight is 294.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound “4-((1,2,3,4-Tetrahydro-1,4-epiminonaphthalen-9-yl)sulfonyl)morpholine” is currently unknown. It is structurally related to 1,2,3,4-tetrahydro-1-naphthylamine , which has been used in the preparation of new chiral phosphine-aminophosphine ligands
Mode of Action
Based on its structural similarity to 1,2,3,4-tetrahydro-1-naphthylamine , it may interact with its targets through a similar mechanism. For instance, ®-1,2,3,4-Tetrahydro-1-naphthylamine is an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The molecular weight of the compound is 294.37, which may influence its bioavailability and pharmacokinetic profile.
Properties
IUPAC Name |
4-(11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-ylsulfonyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-20(18,15-7-9-19-10-8-15)16-13-5-6-14(16)12-4-2-1-3-11(12)13/h1-4,13-14H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZORHDCPPDIFLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CC=CC=C3C1N2S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.